molecular formula C14H15N3O4 B12164596 methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate

methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate

Cat. No.: B12164596
M. Wt: 289.29 g/mol
InChI Key: AAIFBZVWABYXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate typically involves the condensation of 3-methyl-2-oxoquinoxaline with glycine derivatives. One common method includes the reaction of 3-methyl-2-oxoquinoxaline with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate exerts its effects is primarily through interaction with biological macromolecules. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate is unique due to the presence of the glycinate moiety, which may enhance its solubility and bioavailability compared to other quinoxaline derivatives. This structural feature could make it a more effective candidate for drug development .

Biological Activity

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate is a compound of interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of a quinoxaline moiety, which is known for its diverse biological activities. The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄
Molecular Weight358.4 g/mol
CAS Number1374547-42-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of 3-methylquinoxaline exhibit significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition leads to reduced tumor growth and metastasis in various cancer models.

Key Findings

Research Studies and Case Studies

Several studies have focused on the synthesis and evaluation of quinoxaline derivatives:

  • Synthesis and Characterization :
    • A study reported the synthesis of various quinoxaline derivatives, including this compound, using a multi-step process involving hydrazine hydrate and diethyl malonate as key reagents .
  • In Silico Studies :
    • Computational modeling has been employed to predict the binding affinity of these compounds to VEGFR-2, supporting their potential as therapeutic agents in cancer treatment .

Summary Table of Biological Activities

Activity TypeObservationsReference
AnticancerIC₅₀ values between 2.1 - 9.8 µM
Apoptosis InductionIncreased caspase levels; decreased Bcl-2
Anti-inflammatoryModulation of cytokines (specific data limited)

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

methyl 2-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C14H15N3O4/c1-9-14(20)17(8-12(18)15-7-13(19)21-2)11-6-4-3-5-10(11)16-9/h3-6H,7-8H2,1-2H3,(H,15,18)

InChI Key

AAIFBZVWABYXDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.